molecular formula C9H10N4OS B1375430 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one CAS No. 955368-90-8

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

Cat. No. B1375430
M. Wt: 222.27 g/mol
InChI Key: JKBQCALHIQOSTC-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds .


Molecular Structure Analysis

The molecular structure of such compounds is typically determined using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically studied using various spectroscopic techniques, and the results are interpreted in the context of established chemical principles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point and solubility, are typically determined using standard laboratory techniques .

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds similar to 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, has been studied. These compounds exhibit a planar ring system and form dimers through hydrogen bonds, indicating potential for molecular interactions and designing of more complex molecules (El Fal et al., 2014).

Synthesis and Modification

  • Various synthesis methods have been developed for creating pyrazolo[3,4-d]pyrimidin-3-one derivatives. These methods include glycosylation and treatment with different chemicals to produce nucleoside analogs and other derivatives, demonstrating the compound's versatility in synthetic organic chemistry (Anderson et al., 1990).

Application in Herbicides

  • Certain pyrazolo[3,4-d]pyrimidine derivatives have shown potential as herbicides. Their synthesis and effectiveness against various plants like Brassica napus and Echinochloa crusgalli have been studied, indicating their use in agricultural science (Luo et al., 2017).

Antimicrobial Properties

  • Some derivatives of pyrazolo[3,4-d]pyrimidines have been examined for their antimicrobial properties. This includes screening against different bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Khobragade et al., 2010).

Future Directions

Future research on these compounds could involve the synthesis of novel derivatives, exploration of their biological activity, and development of their therapeutic potential .

properties

IUPAC Name

6-methylsulfanyl-2-prop-2-enyl-1H-pyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-3-4-13-8(14)6-5-10-9(15-2)11-7(6)12-13/h3,5H,1,4H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBQCALHIQOSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)NN(C2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736559
Record name 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

CAS RN

955368-90-8
Record name 6-(Methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
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Reactant of Route 3
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2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
Reactant of Route 4
2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

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